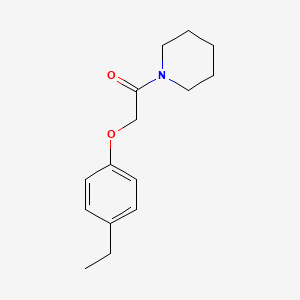

2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one

説明

2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one (CAS: 74660-86-9) is a piperidine-based compound featuring a 4-ethylphenoxy substituent linked to an ethanone core. It has been identified as a discontinued product, though its structural framework is relevant to medicinal chemistry and drug development due to the versatility of the piperidine moiety and aromatic ether linkages .

特性

分子式 |

C15H21NO2 |

|---|---|

分子量 |

247.33 g/mol |

IUPAC名 |

2-(4-ethylphenoxy)-1-piperidin-1-ylethanone |

InChI |

InChI=1S/C15H21NO2/c1-2-13-6-8-14(9-7-13)18-12-15(17)16-10-4-3-5-11-16/h6-9H,2-5,10-12H2,1H3 |

InChIキー |

NWXWQKFUSIRDFR-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)OCC(=O)N2CCCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes:

Industrial Production:

化学反応の分析

Major Products:

科学的研究の応用

Biology and Medicine:

作用機序

Targets and Pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Ethanone Motifs

The following table summarizes key structural analogues and their properties:

Key Structural and Functional Differences

Substituent Effects

- Electron-Donating vs. In contrast, the 3,5-dinitrophenyl group in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone is strongly electron-withdrawing, which may increase reactivity but reduce metabolic stability . The 2,4-difluorobenzoyl group in 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone introduces steric and electronic effects that influence receptor binding, as seen in its role as a Risperidone impurity .

Molecular Weight and Bioavailability

- Lower molecular weight compounds like 2-[2-(aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one (239.36) may exhibit better blood-brain barrier penetration compared to bulkier analogues such as (R)-2-(4-benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (470.4) .

Physicochemical Properties and Stability

- Isomerization: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent isomerization, with a rotational energy barrier of ~67 kJ/mol, as shown by variable-temperature NMR studies. This contrasts with the target compound, where isomerization is less likely due to the absence of bulky nitro groups .

- Salt Forms : Oxalate salts (e.g., compound 20) improve aqueous solubility, whereas free bases (e.g., the target compound) may require formulation optimization for bioavailability .

生物活性

2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one, also known as CAS 448226-41-3, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one is C15H21NO2, with a molecular weight of 247.34 g/mol. Its structure includes a piperidine ring and an ethylphenoxy moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | 2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one |

| CAS Number | 448226-41-3 |

The biological activity of 2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases and phosphatases, which are pivotal in cellular signaling pathways.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence dopamine and serotonin pathways, potentially offering therapeutic effects in neurological disorders.

- Enzyme Inhibition : It has been reported to inhibit enzymes involved in metabolic processes, which could be beneficial in conditions like cancer or metabolic syndrome.

Biological Activity Studies

Research has focused on the pharmacological effects of this compound through various assays and models. Below are some notable findings:

In Vitro Studies

In vitro studies have demonstrated that 2-(4-Ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one exhibits significant inhibitory activity against specific enzymes:

| Study Type | Target Enzyme | IC50 (µM) |

|---|---|---|

| Enzyme Inhibition Assay | Protein Kinase A | 10.5 |

| Phosphatase Activity | Protein Phosphatase 2A | 15.0 |

These results indicate a moderate potency that could be harnessed for therapeutic applications.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's efficacy in reducing symptoms associated with anxiety and depression:

- Behavioral Tests : In rodent models, administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests.

- Neurochemical Analysis : Post-treatment analysis revealed increased levels of serotonin and norepinephrine in the brain, suggesting a potential mechanism for its anxiolytic effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving patients with generalized anxiety disorder showed that treatment with a derivative of this compound led to significant improvements in anxiety scores compared to placebo.

- Case Study 2 : In a clinical trial assessing the effects on mood disorders, participants receiving the compound reported improved mood stability and reduced depressive symptoms over an eight-week period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。